molecular formula C19H21N5O2S B11976253 5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide

5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B11976253
M. Wt: 383.5 g/mol
InChI Key: FUFZIJJVIKYKMB-UDWIEESQSA-N
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Description

5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Substitution Reactions:

    Hydrosulfide Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the aromatic substituents, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential activity against various pathogens or cancer cell lines.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Triazole derivatives are often explored for their ability to inhibit enzymes or receptors involved in disease processes.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.

    Fluconazole: A triazole antifungal agent used in the treatment of fungal infections.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

Uniqueness

What sets 5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide apart is its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C19H21N5O2S

Molecular Weight

383.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H21N5O2S/c1-23(2)15-8-5-13(6-9-15)12-20-24-18(21-22-19(24)27)14-7-10-16(25-3)17(11-14)26-4/h5-12H,1-4H3,(H,22,27)/b20-12+

InChI Key

FUFZIJJVIKYKMB-UDWIEESQSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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